molecular formula C20H22N2O4S B6429942 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea CAS No. 2097909-66-3

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea

Cat. No.: B6429942
CAS No.: 2097909-66-3
M. Wt: 386.5 g/mol
InChI Key: HMZAKJFSJRMBJU-UHFFFAOYSA-N
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Description

This urea derivative features a central urea core (-NHCONH-) substituted with two distinct groups:

  • N3-substituent: A diheterocyclic ethyl group containing furan-2-yl and thiophen-2-yl moieties. The thiophene’s sulfur atom enhances electron density, while the furan’s oxygen may influence metabolic stability .

The compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-24-17-8-7-14(11-18(17)25-2)12-21-20(23)22-13-15(16-5-3-9-26-16)19-6-4-10-27-19/h3-11,15H,12-13H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZAKJFSJRMBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CO2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 3,4-dimethoxybenzyl chloride and 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine. These intermediates are then reacted under controlled conditions to form the final urea derivative.

  • Step 1: Preparation of 3,4-dimethoxybenzyl chloride

    • React 3,4-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
    • Purify the resulting 3,4-dimethoxybenzyl chloride by distillation.
  • Step 2: Preparation of 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine

    • Perform a Grignard reaction using furan-2-ylmagnesium bromide and thiophen-2-ylmagnesium bromide with ethyl chloroformate.
    • Hydrolyze the resulting ester to obtain the amine.
  • Step 3: Formation of this compound

    • React 3,4-dimethoxybenzyl chloride with 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine.
    • Purify the final product using column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or urea moieties using reagents like sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: Pd/C with hydrogen gas, LiAlH₄ in dry ether.

    Substitution: NaH in dimethylformamide (DMF), alkyl halides in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and hydrophobic interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea Backbone

(a) BI81819 (1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}urea)
  • Key Differences : Replaces the diheterocyclic ethyl group with a furan-methyl-substituted hydroxypropyl chain.
  • Impact: The hydroxypropyl group increases hydrophilicity (C18H24N2O5 vs.
(b) Atracurium Besylate
  • Key Differences: Shares the 3,4-dimethoxyphenylmethyl group but incorporates a bis-tetrahydroisoquinolinium scaffold.
  • Impact : The quaternary ammonium structure enables neuromuscular junction targeting, making it a muscle relaxant, whereas the target compound’s simpler urea backbone lacks this ionic functionality .
(c) 1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea
  • Key Differences : Substitutes the diheterocyclic ethyl group with a thiadiazole-vinylphenyl system.

Heterocyclic Modifications

(a) N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
  • Key Differences : Combines pyrazole, oxazole, and thiophene moieties.
(b) 1-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-3-[(5-sulfamoylthiophen-2-yl)methyl]urea
  • Key Differences : Incorporates a sulfamoylthiophenyl group and a piperidine ring.
  • Impact: The sulfamoyl group introduces hydrogen-bond donor/acceptor sites, which could improve pharmacokinetic properties compared to the target compound’s non-sulfonated structure .

Research Findings and Structural Insights

  • Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining small-molecule structures, suggesting that crystallographic data for the target compound or analogs may exist .
  • Synthetic Routes : Analogous compounds (e.g., BI81819) are synthesized via urea-forming reactions, often employing carbodiimides or isocyanate intermediates .
  • Spectroscopy: NMR data for related urea derivatives (e.g., 1-(3-chloro-4-methylphenyl)-3-(2-(((5-(dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea) highlight characteristic shifts for urea NH protons (~6.5–8.0 ppm) and heterocyclic aromatic protons .

Comparative Data Table

Compound Name Key Substituents Molecular Formula Notable Properties
Target Compound 3,4-Dimethoxyphenylmethyl; 2-(furan-2-yl)-2-(thiophen-2-yl)ethyl C19H21N2O4S (est.) Combines aromatic and heterocyclic motifs; potential CNS activity (hypothesized)
BI81819 3,4-Dimethoxyphenylmethyl; 2-[(furan-2-yl)methyl]-2-hydroxypropyl C18H24N2O5 Enhanced hydrophilicity due to hydroxyl group
Atracurium Besylate Bis-tetrahydroisoquinolinium; 3,4-dimethoxyphenylmethyl C65H82N2O18S2 Neuromuscular blocking agent
1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea 4-Chlorophenyl; thiadiazol-vinylphenyl C17H13ClN4OS High π-π stacking potential
1-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-3-[(5-sulfamoylthiophen-2-yl)methyl]urea Sulfamoylthiophenyl; 4-methylpiperidine C18H26N4O3S3 Sulfamoyl group enhances solubility and target binding

Biological Activity

1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and synthesis.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Dimethoxyphenyl group : Enhances lipophilicity and biological activity.
  • Furan and thiophene rings : Contribute to its unique pharmacological properties.
PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₄S
Molecular Weight353.42 g/mol
LogP3.12
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have shown that compounds with similar urea structures exhibit significant anticancer properties. For instance, derivatives of thiourea have demonstrated selective cytotoxicity against various cancer cell lines. In particular, a related compound showed GI50 values (concentration for 50% growth inhibition) ranging from 1.7 μM to 28.7 μM across different cancer types, indicating potent activity against non-small cell lung cancer and breast cancer cells .

Antimicrobial Properties

The compound's structure suggests potential antibacterial and antifungal activities. Thiourea derivatives have been reported to possess broad-spectrum antimicrobial effects. For example, certain derivatives exhibited significant inhibitory effects against pathogenic bacteria and fungi, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Effects

Inflammation-related diseases could also be targeted by this compound. Research indicates that similar urea compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that our compound may also exhibit anti-inflammatory properties, although specific studies are needed to confirm this hypothesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The urea moiety is known to form hydrogen bonds with target enzymes, potentially inhibiting their activity.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, contributing to cytotoxic effects against tumors.

Case Studies

  • Antitumor Efficacy : A study involving a structurally similar compound demonstrated significant antitumor efficacy in vivo, with reduced tumor sizes observed in treated mice compared to controls .
  • Antimicrobial Testing : In vitro tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations, supporting its potential as an antimicrobial agent .

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